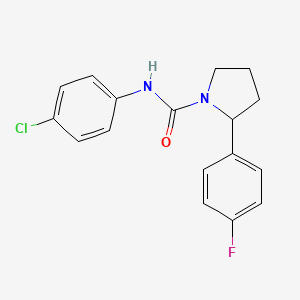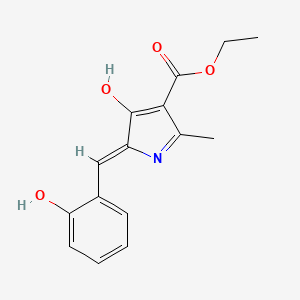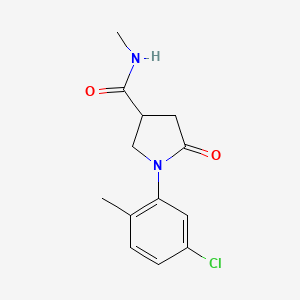
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the pyrrolidine family. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
CPCA binds to the DAT protein and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and behavioral effects. CPCA has also been found to be a partial agonist of the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and protein synthesis.
Biochemical and Physiological Effects:
CPCA has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting a potential role in the treatment of movement disorders such as Parkinson's disease. CPCA has also been found to have anxiolytic and antidepressant-like effects in animal models, indicating potential applications in the treatment of anxiety and depression.
実験室実験の利点と制限
CPCA has several advantages for lab experiments. It is a highly selective inhibitor of the DAT protein, making it a useful tool for studying the role of dopamine in various physiological and behavioral processes. CPCA is also relatively easy to synthesize and purify, making it accessible to researchers. However, CPCA has some limitations in lab experiments. It has low water solubility, which can limit its use in certain experiments. Additionally, CPCA has been found to be toxic at high doses, which can limit its use in animal studies.
将来の方向性
There are several future directions for the study of CPCA. One potential direction is to investigate its potential applications in the treatment of movement disorders such as Parkinson's disease. Another direction is to explore its anxiolytic and antidepressant-like effects and its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to understand the mechanism of action of CPCA and its interactions with other neurotransmitter systems. Finally, the development of more water-soluble derivatives of CPCA could expand its use in various experimental settings.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of the DAT protein and has been found to have various biochemical and physiological effects. CPCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPCA, including its potential use in the treatment of movement disorders and anxiety and depression, and the development of more water-soluble derivatives.
合成法
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride and 4-fluorobenzylamine in the presence of pyrrolidine and triethylamine. The resulting product is then purified through recrystallization to obtain CPCA in its pure form. The yield of the synthesis process is typically around 60%.
科学的研究の応用
CPCA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. CPCA has also been shown to inhibit the uptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-5-9-15(10-6-13)20-17(22)21-11-1-2-16(21)12-3-7-14(19)8-4-12/h3-10,16H,1-2,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMKPXQAJDHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)
![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)

![2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)